The compound 2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule characterized by multiple functional groups and heterocyclic rings, specifically a thiazole and a pyrimidine ring. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The molecular structure of this compound can be derived from various chemical databases such as PubChem and BenchChem, which provide detailed descriptions and synthetic pathways for similar compounds. The synthesis of related thiazole and pyrimidine derivatives has been documented extensively in the literature, highlighting their significance in drug discovery and development.
This compound is classified as a thiazolopyrimidine derivative. Thiazoles are five-membered heterocycles containing nitrogen and sulfur, while pyrimidines are six-membered rings with two nitrogen atoms. The combination of these structures often leads to compounds with notable pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of 2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves several steps:
The synthesis may require specific reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and temperature control to optimize yields. Reaction monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography is essential to ensure purity.
The molecular structure of 2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be represented by its IUPAC name and InChI string:
InChI=1S/C21H16N4O2S2/c1-12-2-7-16-17(10-12)29-19(24-16)13-3-5-14(6-4-13)23-18(26)15-11-22-21-25(20(15)27)8-9-28-21/h2-7,10-11H,8-9H2,1H3,(H,23,26)
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to elucidate the structural features of this compound. For instance:
The compound can undergo various chemical reactions due to its functional groups:
Reactions should be conducted under controlled conditions to avoid side reactions. Techniques such as gas chromatography-mass spectrometry may be used for product analysis.
The mechanism of action for 2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully elucidated but is thought to involve:
Studies have shown that thiazole derivatives can influence cellular functions significantly, impacting processes such as apoptosis and cell proliferation.
The physical properties of this compound are influenced by its molecular structure:
Chemical properties include reactivity patterns based on functional groups:
The compound has potential applications in various fields:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2